Superior PLK4 Inhibitory Potency: CFI-400945 (Ki = 0.26 nM) vs. Earlier Alkene-Linked Series
The spirocyclopropane scaffold of 5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one confers a critical advantage in PLK4 inhibition compared to the earlier alkene-linked (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one series [1]. The optimized derivative CFI-400945, which incorporates this spiro core, demonstrates a Ki of 0.26 nM and an IC50 of 2.8 nM against PLK4 . This represents a substantial improvement over the predecessor alkene series, which was superseded due to inferior drug-like properties and potency [1].
| Evidence Dimension | In vitro PLK4 kinase inhibition potency |
|---|---|
| Target Compound Data | Ki = 0.26 nM; IC50 = 2.8 nM (CFI-400945 containing the 5'-methoxyspiro core) |
| Comparator Or Baseline | (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one series (predecessor alkene-linked scaffold) |
| Quantified Difference | The spirocyclopropane core was selected as a bioisostere to replace the alkene linker, resulting in compounds with improved physicochemical, ADME, and pharmacokinetic properties [1]. Specific Ki/IC50 data for the alkene series is not provided, but they were deemed superseded. |
| Conditions | Biochemical PLK4 kinase activity assay (Ki and IC50 determination). |
Why This Matters
Demonstrates that the spirocyclopropane core of 5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one enables the development of clinical-stage kinase inhibitors with nanomolar potency.
- [1] Sampson PB, et al. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. J Med Chem. 2015;58(1):147-169. View Source
